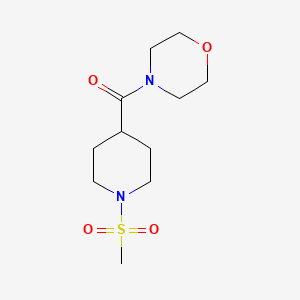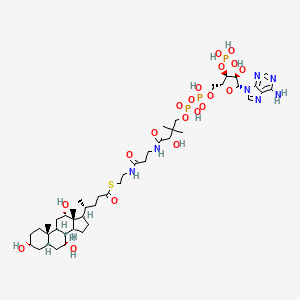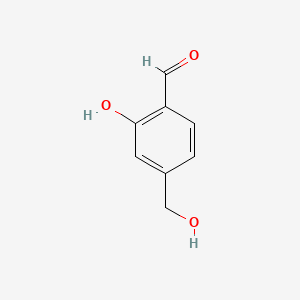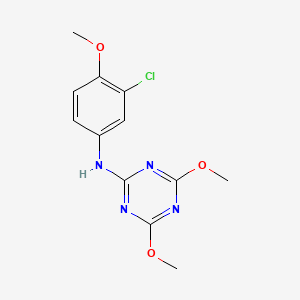
N-(3-chloro-4-methoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine is a member of methoxybenzenes and a substituted aniline.
Scientific Research Applications
Synthesis of Amides and Esters
- Condensing Agent : This compound is used as a condensing agent, particularly in the formation of amides and esters. It has been synthesized by coupling 2-chloro-4,6-dimethoxy-1,3,5-triazine and N-methylmorpholine in tetrahydrofuran (THF) (Kunishima et al., 1999).
N-Formylation of Amines
- Synthesis of Formyl Amides : It is also used in the N-formylation of amines and α-amino esters, yielding N-formyl species in high yields without racemization, especially in optically active α-amino esters (Luca et al., 2004).
Modifiers for Unsaturated Polyester Resins
- Amine Modifiers : This compound is synthesized and used as an amine modifier in unsaturated polyester resins. The modifiers incorporate into resins at the polycondensation stage and influence the curing behavior of the resins (Duliban, 2007).
Enantioselective Activation
- Enantiodifferentiating Coupling Reagents : The compound, when used with chiral tertiary amines, facilitates enantioselective activation of N-protected amino acids, leading to the formation of amides or dipeptides with high yield and enantioselectivity (Kaminski et al., 2001).
Drug-Peptide Conjugates for Cancer Treatment
- Cancer Research : In cancer research, it has been used to create a library of oligopeptide p-nitrophenyl esters, which are studied for substrate specificity towards lung cancer cells (Kinas et al., 2000).
Crystal Structure Analysis
- Crystal Structure : Studies on the crystal structure of derivatives of 2,4-dimethoxy-1,3,5-triazine, which include compounds similar to the subject compound, provide insights into their molecular conformations and interactions (Fridman et al., 2003).
Synthesis of 2-Oxazolines
- Formation of 2-Oxazolines : It has been used for the direct synthesis of 2-oxazolines from carboxylic acids under mild conditions, demonstrating its versatility as a reactant (Bandgar & Pandit, 2003).
properties
Product Name |
N-(3-chloro-4-methoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine |
|---|---|
Molecular Formula |
C12H13ClN4O3 |
Molecular Weight |
296.71 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4,6-dimethoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C12H13ClN4O3/c1-18-9-5-4-7(6-8(9)13)14-10-15-11(19-2)17-12(16-10)20-3/h4-6H,1-3H3,(H,14,15,16,17) |
InChI Key |
GICVTFYKGKMNFM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)OC)OC)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)OC)OC)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



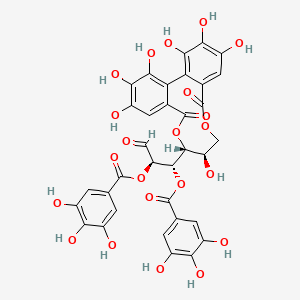
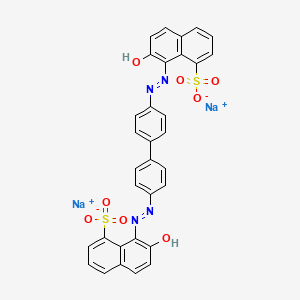
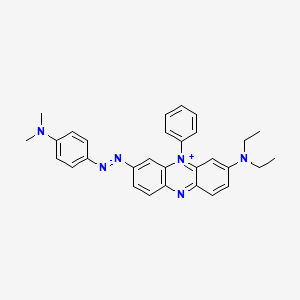

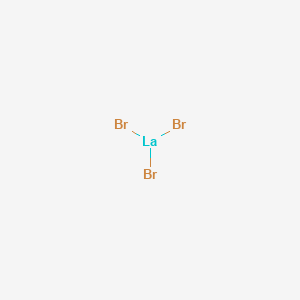
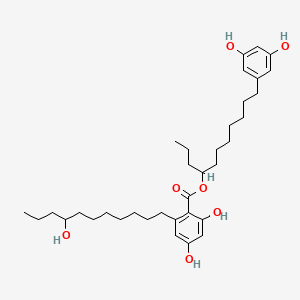
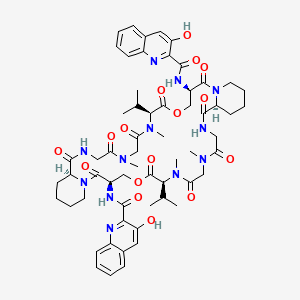
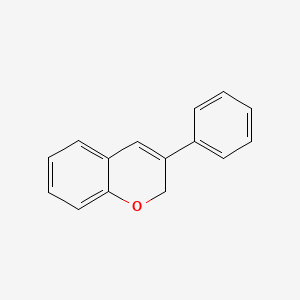
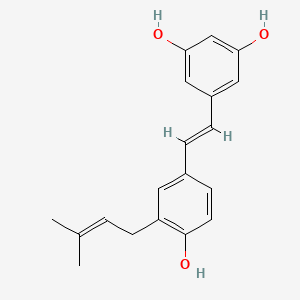
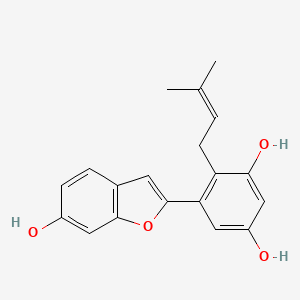
![2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1212541.png)
